molecular formula C12H6F5NS B14413056 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine CAS No. 87578-06-1

2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine

Cat. No.: B14413056
CAS No.: 87578-06-1
M. Wt: 291.24 g/mol
InChI Key: PYTZYTPDCKVOAI-UHFFFAOYSA-N
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Description

2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a pentafluorophenyl group via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine typically involves the reaction of pentafluorobenzenethiol with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with a halomethylpyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Sodium hydride, halomethylpyridine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine depends on its specific applicationThese interactions can modulate biological pathways or chemical reactions, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Trifluoromethyl)thio]methyl}pyridine
  • 2-{[(Pentafluorophenyl)thio]methyl}benzene

Uniqueness

2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

CAS No.

87578-06-1

Molecular Formula

C12H6F5NS

Molecular Weight

291.24 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)sulfanylmethyl]pyridine

InChI

InChI=1S/C12H6F5NS/c13-7-8(14)10(16)12(11(17)9(7)15)19-5-6-3-1-2-4-18-6/h1-4H,5H2

InChI Key

PYTZYTPDCKVOAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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